molecular formula C12H11ClN2O2S B1375702 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1218071-59-0

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B1375702
CAS No.: 1218071-59-0
M. Wt: 282.75 g/mol
InChI Key: SFTXZAJAKVHQJL-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a complex organic compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors. For instance, starting with 2-chlorobenzaldehyde and thiourea, the thiazole ring can be formed under acidic conditions. This intermediate can then be reacted with an amino acid derivative to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein synthesis.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the thiazole ring but has similar structural features.

    2-Amino-3-(2-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-3-(2-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the thiazole ring in 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid makes it unique compared to other similar compounds. This ring structure can confer additional biological activity and specificity, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-9-4-2-1-3-8(9)11-15-7(6-18-11)5-10(14)12(16)17/h1-4,6,10H,5,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTXZAJAKVHQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218071-59-0
Record name 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 2
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 3
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 4
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 5
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Reactant of Route 6
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

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